molecular formula C34H58O4 B166103 Ditridecyl phthalate CAS No. 75359-31-8

Ditridecyl phthalate

Cat. No.: B166103
CAS No.: 75359-31-8
M. Wt: 530.8 g/mol
InChI Key: YCZJVRCZIPDYHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ditridecyl phthalate is synthesized through the esterification of phthalic anhydride with tridecyl alcohol. The reaction typically involves heating phthalic anhydride with an excess of tridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the optimal reaction temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications for industrial use .

Chemical Reactions Analysis

Types of Reactions: Ditridecyl phthalate, being an ester, primarily undergoes hydrolysis, transesterification, and reactions with strong oxidizing agents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

Mechanism of Action

Ditridecyl phthalate exerts its effects primarily through its interaction with nuclear receptors, including estrogen receptors and androgen receptors. It can disrupt the normal hormonal balance by mimicking or blocking the action of natural hormones, leading to various physiological effects. In animal studies, this compound has been shown to cause centrilobular hepatocyte hypertrophy and peroxisome proliferation, similar to other phthalates like di(2-ethylhexyl) phthalate .

Comparison with Similar Compounds

Ditridecyl phthalate belongs to the class of high molecular weight phthalate esters, which include compounds like diisononyl phthalate, diisodecyl phthalate, and di(2-ethylhexyl) phthalate. These compounds share similar chemical structures and properties but differ in their specific ester side chains:

Uniqueness of this compound: this compound is unique due to its longer ester side chains (thirteen carbons), which provide enhanced flexibility and durability to the polymers it plasticizes. This makes it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

ditridecyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3
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InChI Key

YCZJVRCZIPDYHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC
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Molecular Formula

C34H58O4
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DSSTOX Substance ID

DTXSID2025214
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Molecular Weight

530.8 g/mol
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Physical Description

Nearly colorless oily liquid. Floats on water. (USCG, 1999), Nearly colorless liquid; [CAMEO] Clear water white liquid; [MSDSonline]
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Boiling Point

greater than 545 °F at 5 mmHg (NTP, 1992), 285 °C at 3.5 mm Hg
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Flash Point

460 °F (NTP, 1992), 470 °F (open cup), 470 °F (243 °C) (Open cup)
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Solubility

IN GENERAL THEY ARE LIQUIDS OF LOW VOLATILITY, COLORLESS OR VERY SLIGHTLY COLORED, & ONLY VERY SLIGHTLY SOL IN WATER. /PHTHALIC ESTERS/, Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
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Density

0.951 (USCG, 1999) - Less dense than water; will float, 0.952 g/cu cm at 25 °C
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Vapor Pressure

Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Liquid

CAS No.

119-06-2
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Melting Point

less than -34.6 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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